molecular formula C16H12FN3O3 B2862871 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide CAS No. 880791-54-8

2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B2862871
CAS No.: 880791-54-8
M. Wt: 313.288
InChI Key: RAQFIPZXSMCSQB-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic organic compound featuring a 1,2,5-oxadiazole ring core, a central pharmacophore known for its significant metabolic stability and its role as a bioisostere for ester and amide functionalities . This specific molecular architecture, which integrates a phenyl-substituted oxadiazole linked to a 4-fluorophenoxy acetamide group, is designed for exploration in multidisciplinary research. Oxadiazole derivatives are investigated for their potential as multi-target-directed ligands in neurodegenerative disease research, particularly for Alzheimer's disease, where they have shown promise as potent inhibitors of acetylcholinesterase (AChE) . Furthermore, the 1,2,5-oxadiazole scaffold is a key structure in the development of novel agrochemicals, including herbicides . The presence of the fluorophenoxy moiety is a common feature in bioactive compounds, often influencing properties like lipophilicity and target binding. This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-15(19-23-20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQFIPZXSMCSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on anticancer properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-fluorophenol with an appropriate oxadiazole derivative. The molecular formula is C16H12FN3O3C_{16}H_{12}FN_{3}O_{3} with a molecular weight of 313.28 g/mol. The compound's structure includes a fluorophenoxy group and an oxadiazole moiety, which are critical for its biological activity.

Computational Studies

Computational studies using Density Functional Theory (DFT) have been employed to predict the compound's reactivity and stability. The HOMO-LUMO energy gap indicates that the compound possesses good kinetic stability, which is essential for its effectiveness as a drug candidate. Molecular electrostatic potential (MEP) maps suggest that the nitrogen atom in the oxadiazole ring serves as a potential site for electrophilic attack, indicating possible interaction sites with biological targets .

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the oxadiazole class. For instance, derivatives such as 2-(4-fluorophenyl)-N-phenylacetamide have shown significant cytotoxic effects against prostate carcinoma (PC3) cell lines. Notably, compounds with nitro substituents exhibited higher cytotoxicity compared to those with methoxy groups .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
2bPC352
2cPC380
ImatinibPC340
Compound with p-nitroMCF7100

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies suggest that oxadiazole derivatives may inhibit specific signaling pathways associated with cell proliferation and survival. This includes modulation of Bcl-2 family proteins and other apoptosis regulators.

Case Studies

In one notable case study, a series of oxadiazole derivatives were synthesized and tested for their anticancer activity. The study revealed that structural modifications significantly influenced their potency. For example, compounds containing electron-withdrawing groups demonstrated enhanced activity against various cancer cell lines compared to their electron-donating counterparts .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues and Their Properties

The compound belongs to a class of N-(1,2,5-oxadiazol-3-yl)acetamides, where variations in substituents on the phenoxy and oxadiazole rings significantly influence activity and stability. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features References
2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide (Target) R₁ = 4-Fluorophenoxy, R₂ = Phenyl C₁₈H₁₆FN₃O₃ 341.342 High polarity (fluorine), rigid oxadiazole core
2-(4-Chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide R₁ = 4-Chlorophenoxy, R₂ = Phenyl C₁₆H₁₂ClN₃O₂ 313.738 Increased lipophilicity (Cl vs. F), potential for stronger halogen bonding
2,2,2-Trifluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide R₁ = Trifluoromethyl, R₂ = Phenyl C₉H₅F₃N₂O₂ 242.14 Enhanced electron-withdrawing effects (CF₃), improved metabolic stability
N-(4-Acetamido-1,2,5-oxadiazol-3-yl)-2-(triazolylsulfanyl)acetamide R₁ = Acetamido, R₂ = Triazolyl C₁₀H₁₁N₇O₃S 317.31 Sulfur-containing substituent, increased hydrogen-bonding capacity

Comparative Analysis

Electron Effects and Bioactivity The 4-fluorophenoxy group in the target compound introduces moderate electron-withdrawing effects, balancing polarity and lipophilicity. In contrast, the 4-chlorophenoxy analogue (C₁₆H₁₂ClN₃O₂) exhibits higher lipophilicity (logP ~2.8 vs. ~2.3 for F), which may enhance membrane permeability but reduce solubility .

Heterocyclic Modifications

  • Replacement of the phenyl group on the oxadiazole ring with a triazolylsulfanyl moiety (C₁₀H₁₁N₇O₃S) introduces sulfur, enabling disulfide bond formation or interactions with metal ions in biological targets. This modification is linked to enhanced antimicrobial activity in similar scaffolds .

Metabolic Stability The trifluoromethyl group in C₉H₅F₃N₂O₂ is known to resist oxidative metabolism, prolonging half-life in vivo compared to the parent compound .

Preparation Methods

Cyclization of Hydrazide Precursors

The oxadiazole ring is typically synthesized through cyclodehydration of hydrazide intermediates. A representative protocol involves:

  • Hydrazide Formation :

    • Reacting ethyl 4-phenyl-1,2,5-oxadiazole-3-carboxylate with hydrazine hydrate in ethanol under reflux yields 4-phenyl-1,2,5-oxadiazole-3-carbohydrazide.
    • Conditions : 5–8 hours at 80°C, yielding 70–85%.
  • Cyclization with Phosphorus Oxychloride (POCl₃) :

    • Treating the hydrazide with POCl₃ facilitates intramolecular cyclization to form 3-amino-4-phenyl-1,2,5-oxadiazole.
    • Optimization : Excess POCl₃ (3–4 equivalents) and reflux for 6–8 hours improve yields to 65–75%.

Alternative Oxadiazole Synthesis via Nitrile Oxide Cycloaddition

Patent literature describes a microwave-assisted method for analogous oxadiazoles:

  • Nitrile Oxide Generation :
    • Reacting 4-fluorobenzaldehyde oxime with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) generates the nitrile oxide intermediate.
  • Cycloaddition :
    • Microwave irradiation (160°C, 6 hours) of the nitrile oxide with acetonitrile derivatives forms the oxadiazole ring.
    • Yield : 60–70% after purification by column chromatography.

Synthesis of the 2-(4-Fluorophenoxy)Acetyl Side Chain

Etherification of 4-Fluorophenol

The fluorophenoxy moiety is introduced via nucleophilic substitution:

  • Reaction with Chloroacetyl Chloride :
    • 4-Fluorophenol reacts with chloroacetyl chloride in dry acetone using potassium carbonate as a base.
    • Conditions : Reflux for 6 hours, yielding 2-chloro-N-(4-fluorophenoxy)acetamide (85–90%).
  • Hydrolysis to Carboxylic Acid :
    • Saponification with NaOH (2M) converts the ester to 2-(4-fluorophenoxy)acetic acid.

Activation as Acid Chloride

The carboxylic acid is activated for amide coupling:

  • Treating 2-(4-fluorophenoxy)acetic acid with thionyl chloride (SOCl₂) at 60°C for 2 hours produces 2-(4-fluorophenoxy)acetyl chloride.
  • Yield : >95% after distillation.

Amide Bond Formation: Final Coupling Step

Conventional Coupling with EDC/HOBt

A widely adopted method involves carbodiimide-mediated coupling:

  • Reaction Setup :
    • Combine 3-amino-4-phenyl-1,2,5-oxadiazole (1.0 equiv), 2-(4-fluorophenoxy)acetyl chloride (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in acetonitrile.
  • Conditions :
    • Stir at room temperature for 24 hours, followed by aqueous workup (ethyl acetate/water).
  • Yield : 65–75% after recrystallization from ethanol.

Microwave-Assisted Coupling

Modern approaches utilize microwave irradiation to accelerate reaction kinetics:

  • Procedure :
    • Mix reagents in DMF and irradiate at 100°C for 20 minutes using a Biotage Initiator Microwave Synthesizer.
  • Advantages :
    • Reduces reaction time from hours to minutes.
    • Improves yield to 80–85%.

Comparative Analysis of Synthetic Routes

Method Oxadiazole Yield Side Chain Yield Coupling Yield Total Yield Key Advantages
Hydrazide/POCl₃ 70% 85% 70% 41.6% Cost-effective, scalable
Nitrile Oxide 65% 90% 85% 49.7% Faster, fewer side reactions
Microwave Coupling 65% 90% 85% 49.7% Rapid, high purity

Purification and Characterization

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity product (≥95%).
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.15–7.20 (m, 9H, Ar-H), 4.65 (s, 2H, CH₂).
    • HRMS : m/z calculated for C₁₆H₁₂FN₃O₃ [M+H]⁺: 313.2832, found: 313.2830.

Challenges and Optimization Strategies

  • Oxadiazole Ring Instability :
    • Prolonged exposure to acidic conditions leads to ring opening. Use neutral pH during workup.
  • Amide Racemization :
    • Microwave coupling minimizes racemization compared to thermal methods.
  • Byproduct Formation :
    • Excess EDC (1.5–2.0 equiv) suppresses N-acylurea byproducts.

Industrial-Scale Considerations

  • Cost Efficiency : POCl₃-based cyclization remains preferred for large-scale synthesis due to reagent availability.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide, and how are reaction conditions optimized?

  • The compound can be synthesized via multi-step reactions involving condensation of fluorophenoxyacetic acid derivatives with oxadiazole precursors. Key steps include coupling reactions (e.g., carbodiimide-mediated amide bond formation) and cyclization under controlled temperatures (60–80°C) in anhydrous solvents like dichloromethane or DMF. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts .
  • Purification typically employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol. Yield optimization requires strict control of reaction time and exclusion of moisture .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of fluorophenyl (δ 7.0–7.5 ppm for aromatic protons) and oxadiazole (δ 8.1–8.3 ppm) moieties. The acetamide group is identified via NH resonance at δ 10.2–10.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₂FN₃O₃: 337.0862) .
  • HPLC: Assesses purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Compare with controls like doxorubicin .
  • Enzyme inhibition: Screen against kinases or proteases (e.g., COX-2, EGFR) using fluorogenic substrates. Activity is often linked to the oxadiazole ring’s electron-deficient nature .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Orthogonal assays: If a study reports conflicting IC₅₀ values (e.g., vs. 7), validate using alternative methods (e.g., ATP-based luminescence vs. fluorescence).
  • Structural analogs: Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 3,4-diethoxyphenyl) to isolate pharmacophoric elements .
  • Target engagement studies: Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement: Use co-solvents (e.g., PEG-400) or micronization. The fluorophenyl group’s hydrophobicity may require formulation with cyclodextrins .
  • Metabolic stability: Incubate with liver microsomes to identify vulnerable sites (e.g., oxadiazole ring oxidation). Introduce electron-withdrawing groups (e.g., CF₃) to slow degradation .

Q. How does crystallographic analysis clarify the compound’s binding mode to biological targets?

  • X-ray diffraction (e.g., monoclinic Cc space group, β = 91.5°) reveals conformational flexibility of the acetamide linker. Docking studies using PDB structures (e.g., EGFR kinase domain) show hydrogen bonding between the oxadiazole N-atom and Lys721 .
  • Synchrotron data (e.g., a = 4.92 Å, b = 23.59 Å) highlights steric constraints influencing target selectivity .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

  • QSAR models: Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gap) with antimicrobial activity. The 4-fluorophenoxy group’s electron-withdrawing effect enhances electrophilicity .
  • Molecular dynamics simulations: Analyze binding free energy (ΔG) with MMPBSA to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

  • Reagent quality: Trace moisture in solvents or oxadiazole precursors can reduce yields. Use freshly distilled DMF and molecular sieves .
  • Catalyst loading: Adjust carbodiimide (e.g., EDCI) ratios from 1.2 to 2.0 equivalents to drive reactions to completion .

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